(3S,10S,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
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Description
The compound (3S,10S,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a cyclopenta[a]phenanthrene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,10S,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the side chains. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of functional groups such as hydroxyl, methyl, and ethyl groups through various organic reactions.
Stereoselective Synthesis: Use of chiral catalysts or reagents to ensure the correct
Properties
Molecular Formula |
C29H48O |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3S,10S,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23,25-26,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,25-,26?,28+,29-/m1/s1 |
InChI Key |
ODKQKCINTCFCGY-UPDODEERSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CCC3=C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
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